molecular formula C18H12N4OS B2623300 (E)-5-phenyl-3-((pyridin-2-ylmethylene)amino)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 303227-10-3

(E)-5-phenyl-3-((pyridin-2-ylmethylene)amino)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2623300
CAS No.: 303227-10-3
M. Wt: 332.38
InChI Key: CLMJMXQKIMXMJH-UFFVCSGVSA-N
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Description

(E)-5-phenyl-3-((pyridin-2-ylmethylene)amino)thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, a phenyl group, and a pyridin-2-ylmethyleneamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-phenyl-3-((pyridin-2-ylmethylene)amino)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminothiophene with a suitable aldehyde to form the thieno[2,3-d]pyrimidine core. This intermediate is then reacted with pyridine-2-carbaldehyde under basic conditions to introduce the pyridin-2-ylmethyleneamino group. The final product is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory-scale procedures. This could include the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of automated purification systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-5-phenyl-3-((pyridin-2-ylmethylene)amino)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

(E)-5-phenyl-3-((pyridin-2-ylmethylene)amino)thieno[2,3-d]pyrimidin-4(3H)-one has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A symmetrical bipyridine commonly used as a ligand in coordination chemistry.

    4,4’-Dimethyl-2,2’-dipyridyl: Another bipyridine derivative with similar structural features.

    6,6’-Dimethyl-2,2’-dipyridyl: A bipyridine compound with methyl groups at the 6,6’ positions.

Uniqueness

(E)-5-phenyl-3-((pyridin-2-ylmethylene)amino)thieno[2,3-d]pyrimidin-4(3H)-one is unique due to its thieno[2,3-d]pyrimidine core and the presence of both phenyl and pyridin-2-ylmethyleneamino groups

Properties

IUPAC Name

5-phenyl-3-[(E)-pyridin-2-ylmethylideneamino]thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4OS/c23-18-16-15(13-6-2-1-3-7-13)11-24-17(16)20-12-22(18)21-10-14-8-4-5-9-19-14/h1-12H/b21-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLMJMXQKIMXMJH-UFFVCSGVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)N=CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)/N=C/C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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